1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines elements of benzodiazole and pyrrolopyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the pyrrolopyrrole moiety. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: This step involves the formation of the benzodiazole core through the reaction of an aromatic compound with an electrophile.
Cyclization Reactions: The formation of the pyrrolopyrrole moiety can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-[5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole: shares structural similarities with other benzodiazole and pyrrolopyrrole derivatives.
Other Benzodiazoles: Compounds such as 1H-benzimidazole and 1H-benzotriazole.
Other Pyrrolopyrroles: Compounds like pyrrolo[3,4-c]pyrrole-1,3-dione.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H24N4O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-methyl-2-(5-propan-2-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C17H24N4O2S/c1-12(2)24(22,23)21-10-13-8-20(9-14(13)11-21)17-18-15-6-4-5-7-16(15)19(17)3/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
TZPJKRQBYCHYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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